[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Description
The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester (hereafter referred to as the "target compound") is a pyrrolidine-derived molecule featuring a tert-butyl carbamate protecting group, an ethyl substituent, and an (S)-2-amino-propionyl moiety. Its stereochemistry and functional groups make it relevant in medicinal chemistry, particularly as an intermediate in peptide synthesis or protease inhibitor development. The tert-butyl carbamate (Boc) group enhances stability during synthetic processes, while the pyrrolidine scaffold provides conformational rigidity .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-6-17(14(20)21-15(3,4)5)10-12-8-7-9-18(12)13(19)11(2)16/h11-12H,6-10,16H2,1-5H3/t11-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJLVLHBECTLJQ-PXYINDEMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)C(C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN1C(=O)[C@H](C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry and biological research. Its complex structure allows for various biological activities, particularly in the context of enzyme interactions, protein synthesis, and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
The chemical formula for [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is . The compound features a pyrrolidine ring and a carbamate moiety, which contribute to its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Protein Interaction : It plays a crucial role in synthesizing peptide analogs and mimetics, which are essential for studying protein interactions and enzyme functions .
- Gene Regulation : The compound has been shown to regulate cellular gene activity, including the repression of c-myc and c-fos genes. It may also influence the expression of p53 and other transcription factors involved in inflammatory responses .
- Cell Cycle Modulation : It affects cell cycle regulation by repressing CDKN1A, thereby interrupting normal checkpoints in cell division .
- Immune Response : The compound binds to dendritic cells (DCs), leading to down-regulation of T-lymphocyte proliferation, indicating its potential role in modulating immune responses .
- Lipid Metabolism : It alters lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation and storage .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound:
Table 1: Summary of Biological Activities
Case Studies
- Peptide Analog Synthesis : A study demonstrated the use of this compound in synthesizing peptide analogs that mimic natural substrates for enzymes. This application is vital for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.
- Cellular Response to Inflammation : Research has shown that [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester can modulate inflammatory responses by altering the activity of key transcription factors involved in inflammation regulation.
- Therapeutic Potential : Investigations into its pharmacokinetic properties suggest that modifications to this compound could yield derivatives with enhanced therapeutic efficacy for conditions like cancer or metabolic disorders.
Scientific Research Applications
The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic molecule that has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This article explores its applications, mechanisms of action, and relevant case studies.
Chemistry
In the field of chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:
- Esterification : The compound can be utilized in the production of other esters through reaction with alcohols.
- Substitution Reactions : Nucleophilic substitution can occur at the ester or amino groups, leading to a variety of derivatives.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can function as a probe to investigate:
- Enzyme-Substrate Interactions : The structure allows it to mimic natural substrates and interact with enzymes.
- Protein-Ligand Binding : The pyrrolidine ring enhances binding affinity to target proteins, making it useful in drug design.
Medicine
The compound is explored for therapeutic applications due to its structural characteristics. Potential uses include:
- Drug Development : Its ability to target specific enzymes or receptors positions it as a candidate for new therapeutics.
- Peptide Synthesis : It plays a crucial role in synthesizing peptide analogs and mimetics, vital for studying protein interactions and enzyme functions.
Industry
In industrial applications, this compound is significant for the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes.
Case Study 1: Synthesis of Peptide Mimetics
Research has demonstrated that [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester can be effectively used in synthesizing peptide mimetics. These mimetics are designed to improve stability and bioavailability compared to natural peptides, which often have limitations in therapeutic applications.
Case Study 2: Enzyme Interaction Studies
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit certain enzymatic activities, suggesting potential use as a therapeutic agent in metabolic disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The target compound shares structural motifs with several analogs, differing primarily in substituents, ring systems, and protecting groups. Below is a comparative analysis based on available
Table 1: Structural Comparison of Analogs
Impact of Substituents and Protecting Groups
- Ethyl vs. The tert-butyl carbamate group remains consistent, but the cyclopropyl substituent may reduce solubility compared to the ethyl group .
- Pyrrolidine vs. Piperidine (CAS 1401666-78-1): Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) increases conformational flexibility. The benzyl ester in this analog is more labile under acidic or hydrogenolytic conditions compared to the Boc group, limiting its utility in multi-step syntheses .
- Benzyl Ester vs. Boc Group (Ref: 10-F081012): The benzyl ester in analogs like (S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester offers lower stability than Boc, necessitating additional deprotection steps. The hydroxy-ethyl and isopropyl-amino groups may enhance hydrophilicity but introduce synthetic complexity .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
Methodological Answer: The compound can be synthesized via asymmetric Mannich reactions, leveraging tert-butyl carbamate (Boc) protection strategies. Key steps include:
- Anhydrous conditions : Use of anhydrous acetonitrile under argon to prevent hydrolysis of intermediates .
- Catalyst optimization : Chiral catalysts (e.g., organocatalysts) to enforce (S)-stereochemistry at the 2-aminopropionyl moiety .
- Stoichiometric control : Propionaldehyde (2.0 equiv) ensures complete imine activation in Mannich reactions .
- Purification : Column chromatography or recrystallization to isolate the Boc-protected product .
Q. Critical Conditions Table
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Anhydrous CH₃CN | |
| Atmosphere | Argon | |
| Reagent ratio (imine:aldehyde) | 1:2 | |
| Temperature | 0–25°C (ambient) |
Q. How can researchers confirm the stereochemical integrity of the (S)-2-aminopropionyl moiety?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times with standards .
- Optical rotation : Measure [α]D and compare with literature values (e.g., (S)-configured analogs in PubChem entries) .
- X-ray crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate) to confirm absolute configuration .
Q. What analytical techniques are suitable for characterizing the tert-butyl carbamate group?
Methodological Answer:
- ¹H/¹³C NMR : Identify Boc protons (δ 1.4 ppm, singlet for tert-butyl) and carbonyl signals (δ 155–160 ppm) .
- FTIR : Confirm C=O stretch (~1700 cm⁻¹) and N-H absorption (~3350 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
Methodological Answer:
- Solvent volume reduction : Lower CH₃CN volume (e.g., from 240 mL to 100 mL per 5 g substrate) to concentrate reagents .
- Catalyst recycling : Immobilize chiral catalysts on silica to reduce costs and improve turnover .
- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .
Q. Scale-Up Challenges Table
| Issue | Mitigation Strategy | Reference |
|---|---|---|
| Low enantiopurity | Increase catalyst loading (5–10 mol%) | |
| Byproduct formation | Add molecular sieves to absorb water | |
| Slow kinetics | Microwave-assisted heating (50–80°C) |
Q. How can conflicting NMR data regarding pyrrolidine ring conformation be resolved?
Methodological Answer:
- Variable-temperature NMR : Probe ring-flipping dynamics (e.g., coalescence temperature analysis) .
- NOESY experiments : Identify spatial proximity between pyrrolidine protons and adjacent groups .
- DFT calculations : Simulate ring puckering energetics and compare with experimental data .
Q. What computational methods are effective for designing novel derivatives?
Methodological Answer:
- Reaction path search : Use ICReDD’s quantum chemical workflows to predict feasible derivatization sites (e.g., pyrrolidine N-substitution) .
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes requiring β-amino carbonyl motifs) using AutoDock Vina .
- SAR analysis : Corrogate electronic (Hammett σ) and steric (Taft) parameters with bioactivity data .
Q. How should researchers address discrepancies in reported Boc deprotection conditions?
Methodological Answer:
- Acid sensitivity testing : Titrate HCl (1–4 M in dioxane) to identify optimal cleavage conditions without pyrrolidine ring degradation .
- Monitoring by TLC : Track deprotection progress using ninhydrin staining for free amine detection .
- Alternative reagents : Compare trifluoroacetic acid (TFA) vs. HCl efficacy in polar aprotic solvents .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves and goggles to avoid irritant contact (lachrymator risk) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste disposal : Neutralize acidic byproducts before disposal (e.g., bicarbonate quenching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
